Cas no 1284355-06-1 (1-(Thiophen-2-yl)piperazin-2-one)

1-(Thiophen-2-yl)piperazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(thiophen-2-yl)piperazin-2-one
- 1-thiophen-2-ylpiperazin-2-one
- NE38000
- EN300-139622
- AKOS023430611
- G72308
- F8881-4151
- 1284355-06-1
- Z1696871271
- SCHEMBL4327657
- 1-(Thiophen-2-yl)piperazin-2-one
-
- MDL: MFCD24617687
- Inchi: 1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2
- InChI Key: MLNHQZRIQWJUKZ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1N1C(CNCC1)=O
Computed Properties
- Exact Mass: 182.05138412g/mol
- Monoisotopic Mass: 182.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 60.6
1-(Thiophen-2-yl)piperazin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139622-0.5g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95.0% | 0.5g |
$457.0 | 2025-02-21 | |
Enamine | EN300-139622-0.25g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
TRC | B587190-50mg |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
Life Chemicals | F8881-4151-0.5g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95%+ | 0.5g |
$613.0 | 2023-09-06 | |
Life Chemicals | F8881-4151-2.5g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95%+ | 2.5g |
$1292.0 | 2023-09-06 | |
Life Chemicals | F8881-4151-5g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95%+ | 5g |
$1938.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1011469-1g |
1-(2-thienyl)-2-Piperazinone HCl salt |
1284355-06-1 | 95% | 1g |
$595 | 2024-07-28 | |
Life Chemicals | F8881-4151-1g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95%+ | 1g |
$646.0 | 2023-09-06 | |
TRC | B587190-10mg |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Aaron | AR01AD9C-5g |
1-(thiophen-2-yl)piperazin-2-one |
1284355-06-1 | 95% | 5g |
$3385.00 | 2023-12-16 |
1-(Thiophen-2-yl)piperazin-2-one Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 1-(Thiophen-2-yl)piperazin-2-one
Introduction to 1-(Thiophen-2-yl)piperazin-2-one (CAS No. 1284355-06-1)
1-(Thiophen-2-yl)piperazin-2-one, identified by its Chemical Abstracts Service (CAS) number 1284355-06-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, characterized by a six-membered aromatic ring containing nitrogen atoms, fused with a five-membered thiophene ring. The structural motif of 1-(Thiophen-2-yl)piperazin-2-one combines the unique electronic and steric properties of thiophene with the bioactive potential of piperazine derivatives, making it a promising scaffold for drug discovery.
The synthesis of 1-(Thiophen-2-yl)piperazin-2-one involves multi-step organic reactions, typically starting from commercially available precursors such as 2-thiophenecarboxaldehyde and piperazine. The key step in its preparation is the condensation reaction between 2-thiophenecarboxaldehyde and piperazine, followed by cyclization to form the piperazine-thiophene core. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
From a pharmacological perspective, 1-(Thiophen-2-yl)piperazin-2-one exhibits notable biological activity due to its ability to interact with various target proteins and enzymes. The presence of the thiophene ring contributes to its lipophilicity, facilitating membrane permeability, while the piperazine moiety enhances binding affinity to biological receptors. Recent studies have highlighted its potential in modulating neurotransmitter systems, making it a candidate for therapeutic applications in central nervous system (CNS) disorders.
Current research focuses on exploring the pharmacokinetic and pharmacodynamic properties of 1-(Thiophen-2-yl)piperazin-2-one. Preclinical studies have demonstrated its efficacy in animal models of depression and anxiety, suggesting its role as a novel psychoactive agent. The compound's ability to inhibit monoamine oxidase (MAO) enzymes has been particularly intriguing, as MAO inhibition is associated with improved neurotransmitter levels in the brain. Furthermore, structural modifications of 1-(Thiophen-2-yl)piperazin-2-one have been investigated to optimize its pharmacological profile, aiming to enhance selectivity and reduce side effects.
The integration of computational chemistry and high-throughput screening has accelerated the discovery of derivatives with enhanced potency and safety profiles. Molecular docking studies have identified key interactions between 1-(Thiophen-2-yl)piperazin-2-one and therapeutic targets such as serotonin receptors (5-HT1A) and dopamine D3 receptors. These findings provide a rational framework for designing next-generation compounds with improved pharmacological properties.
In addition to its neuropharmacological applications, 1-(Thiophen-2-yl)piperazin-2-one has shown promise in other therapeutic areas. Its structural features make it a versatile scaffold for developing antiviral and anti-inflammatory agents. Preliminary experiments have indicated that certain derivatives exhibit inhibitory activity against viral proteases and inflammatory cytokines, underscoring their potential in combating infectious diseases and chronic inflammatory conditions.
The development of novel drug candidates requires rigorous evaluation of their safety and efficacy. Toxicological studies on 1-(Thiophen-2-yl)piperazin-2-one have been conducted to assess potential adverse effects at varying doses. These studies emphasize the importance of dose-dependent toxicity profiles and highlight the need for careful optimization to ensure therapeutic benefits outweigh risks.
The future of 1-(Thiophen-2-yl)piperazin-2-one research lies in interdisciplinary collaboration between synthetic chemists, pharmacologists, and bioinformaticians. Advances in artificial intelligence (AI) and machine learning are enabling more precise predictions of drug-like properties, streamlining the discovery process. By leveraging these technologies, researchers aim to accelerate the translation of laboratory findings into clinical applications.
In conclusion, 1-(Thiophen-2-yl)piperazin-2-one (CAS No. 1284355-06-1) represents a significant advancement in pharmaceutical chemistry due to its unique structure and multifaceted biological activity. Its potential applications in treating CNS disorders, infectious diseases, and inflammatory conditions position it as a valuable compound for further investigation. As research progresses, continued exploration of its derivatives will likely uncover even more therapeutic possibilities.
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